
Tin(II) trifluoromethanesulfonate
描述
Tin(II) trifluoromethanesulfonate, also known as tin(II) triflate, is a chemical compound that has been utilized in various organic synthesis processes. It is known for its role in the generation of tin(II) enolates from ketones and thiazolidine-thiones, which can then react with aldehydes or ketones to produce aldol products in a highly stereoselective manner . Additionally, tin(II) triflate has been employed as a catalyst in the stereoselective synthesis of 2-amino-2-deoxy-β-D-glucopyranosides and galactopyran
科学研究应用
Stereoselective Aldol Reactions
- Application Summary : Aldol reactions are a key method in organic synthesis for the formation of carbon-carbon bonds. Tin(II) trifluoromethanesulfonate is used as a catalyst to induce stereoselectivity, controlling the spatial arrangement of atoms in the resulting molecule .
- Methods and Procedures : The exact procedures can vary, but generally, the reactants are mixed in the presence of Tin(II) trifluoromethanesulfonate under controlled conditions. The catalyst helps control the reaction pathway to favor the desired stereochemical outcome .
- Results and Outcomes : The use of Tin(II) trifluoromethanesulfonate can lead to high yields of the desired stereoisomer, improving the efficiency and selectivity of the reaction .
Michael Reactions
- Application Summary : Michael reactions are a type of conjugate addition commonly used in organic synthesis. Tin(II) trifluoromethanesulfonate can be used to catalyze these reactions .
- Methods and Procedures : In a typical procedure, the Michael donor and acceptor are mixed in the presence of Tin(II) trifluoromethanesulfonate. The catalyst facilitates the addition of the nucleophile to the α,β-unsaturated carbonyl compound .
- Results and Outcomes : The use of Tin(II) trifluoromethanesulfonate as a catalyst can improve the yield and selectivity of the Michael addition .
[2,3]-Wittig Rearrangements
- Application Summary : The [2,3]-Wittig rearrangement is a useful method for the synthesis of allylic ethers. Tin(II) trifluoromethanesulfonate can be used to catalyze these reactions .
- Methods and Procedures : The reactants are mixed in the presence of Tin(II) trifluoromethanesulfonate under controlled conditions. The catalyst facilitates the rearrangement of the atoms in the molecule .
- Results and Outcomes : The use of Tin(II) trifluoromethanesulfonate can lead to high yields of the desired product .
Ireland-Claisen Rearrangements
- Application Summary : The Ireland-Claisen rearrangement is a powerful tool for the formation of carbon-carbon bonds. Tin(II) trifluoromethanesulfonate can be used to catalyze these reactions .
- Methods and Procedures : The reactants are mixed in the presence of Tin(II) trifluoromethanesulfonate under controlled conditions. The catalyst facilitates the rearrangement of the atoms in the molecule .
- Results and Outcomes : The use of Tin(II) trifluoromethanesulfonate can lead to high yields of the desired product .
Horner-Wadsworth-Emmons Reactions
- Application Summary : The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction and is used for the synthesis of alkenes. Tin(II) trifluoromethanesulfonate can be used to catalyze these reactions .
- Methods and Procedures : The reactants are mixed in the presence of Tin(II) trifluoromethanesulfonate under controlled conditions. The catalyst facilitates the rearrangement of the atoms in the molecule .
- Results and Outcomes : The use of Tin(II) trifluoromethanesulfonate can lead to high yields of the desired product .
Friedel-Crafts Reactions
- Application Summary : The Friedel-Crafts reaction is a method of introducing an alkyl or acyl group into an aromatic system. Tin(II) trifluoromethanesulfonate can be used to catalyze these reactions .
- Methods and Procedures : The reactants are mixed in the presence of Tin(II) trifluoromethanesulfonate under controlled conditions. The catalyst facilitates the addition of the alkyl or acyl group to the aromatic system .
- Results and Outcomes : The use of Tin(II) trifluoromethanesulfonate can lead to high yields of the desired product .
安全和危害
未来方向
Tin(II) trifluoromethanesulfonate continues to be a valuable reagent in organic synthesis due to its role as a mild Lewis acid. Its use in various reactions, including stereoselective aldol and Michael reactions, [2,3]-Wittig and Ireland-Claisen rearrangements, and others, suggests that it will continue to be a useful tool in the field of organic chemistry .
属性
IUPAC Name |
tin(2+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Sn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGLVWCAGPITBS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6O6S2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380266 | |
| Record name | Tin(II) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin(II) trifluoromethanesulfonate | |
CAS RN |
62086-04-8 | |
| Record name | Tin(II) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin(II) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



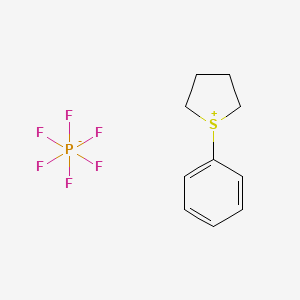
![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)
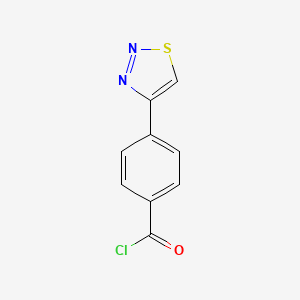
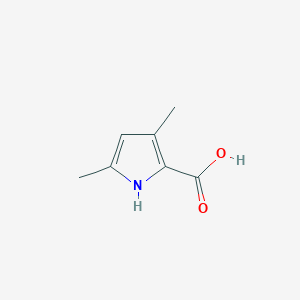
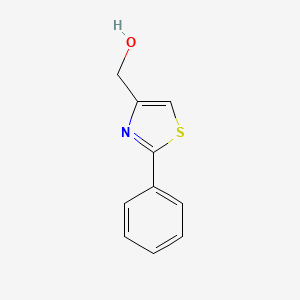
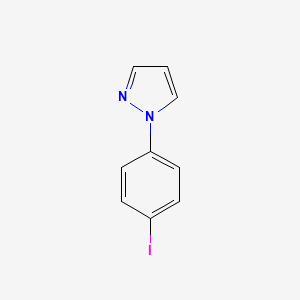
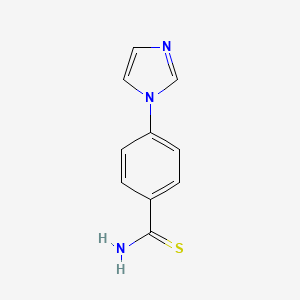
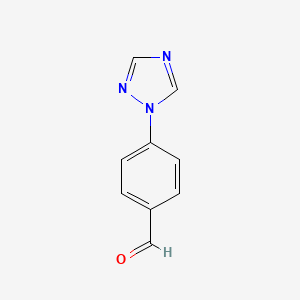
![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)
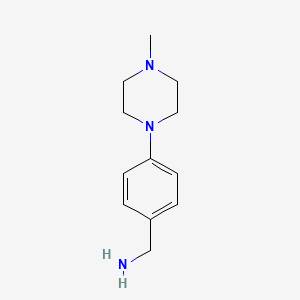
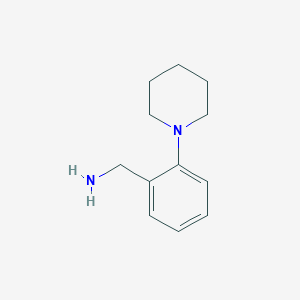
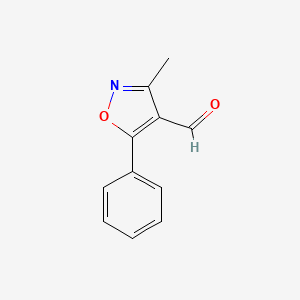
![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)
![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)